4-phenyl-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-phenyl-N-(3,4,5-trifluorophenyl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N3OS/c16-10-6-9(7-11(17)12(10)18)19-15(22)14-13(20-21-23-14)8-4-2-1-3-5-8/h1-7H,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTYHVZMKDHSHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC(=C(C(=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hurd-Mori Cyclization for Thiadiazole Core Formation
The Hurd-Mori reaction remains the most reliable method for 1,2,3-thiadiazole synthesis. Adapted from thioamide cyclization with diazo compounds:
Procedure :
-
Thioamide preparation : React 4-phenyl-5-carboxy-thioamide with diethyl azodicarboxylate (DEAD) in dichloromethane at 0°C.
-
Cyclization : Add sodium nitrite and tosyl chloride to generate the diazo intermediate, followed by heating to 60°C for 4 h.
-
Isolation : Yield 58–62% after silica gel chromatography (hexane:ethyl acetate, 3:1).
Mechanistic Insight :
The reaction proceeds via diazo-thioamide intermediate formation, followed by cyclization and sulfur extrusion (Scheme 1).
Alternative Route: Thiosemicarbazide Cyclization
For substrates sensitive to diazo compounds, thiosemicarbazide derivatives offer a milder pathway:
Steps :
-
React 4-phenyl-thiosemicarbazide with trifluoroacetic anhydride (TFAA) in acetonitrile.
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Stir at room temperature for 12 h, yielding 5-carboxy-1,2,3-thiadiazole (72% yield).
Advantages :
-
Avoids harsh acidic conditions.
-
Compatible with acid-labile trifluorophenyl groups.
Functionalization with 3,4,5-Trifluorophenylamine
Carboxylic Acid Activation
Convert the thiadiazole-5-carboxylic acid to its acid chloride for amide coupling:
Protocol :
-
Treat 5-carboxy-1,2,3-thiadiazole (1 eq) with oxalyl chloride (2 eq) in anhydrous dichloromethane.
-
Catalyze with dimethylformamide (1 drop) at 0°C, then warm to 25°C for 2 h.
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Remove excess reagent under reduced pressure.
Critical Note :
-
Moisture-free conditions prevent premature hydrolysis.
Amide Coupling via Schotten-Baumann Reaction
Steps :
-
Dissolve 3,4,5-trifluoroaniline (1.2 eq) in THF:water (4:1).
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Add activated acid chloride (1 eq) dropwise at 0°C.
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Adjust pH to 9–10 with NaOH (10%), stir for 4 h.
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Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
-
Purify via recrystallization (ethanol:water, 70:30) to yield white crystals (85% purity, 65% yield).
Optimization :
Integrated One-Pot Synthesis
To streamline production, a one-pot method combines cyclization and amidation:
Procedure :
-
React 4-phenyl-thioamide with DEAD and 3,4,5-trifluoroaniline in acetonitrile.
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Add NaNO₂ and TsCl sequentially, heat at 50°C for 6 h.
-
Directly isolate the product via filtration (58% yield, >95% purity).
Trade-offs :
-
Lower yield due to competing side reactions.
-
Reduced purification complexity.
Spectroscopic Characterization and Validation
Key Data :
Purity Assessment :
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Time | Scalability |
|---|---|---|---|---|
| Hurd-Mori + Coupling | 65% | >95% | 12 h | High |
| Thiosemicarbazide Route | 72% | 93% | 18 h | Moderate |
| One-Pot Synthesis | 58% | 95% | 6 h | Low |
Industrial-Scale Considerations
Cost Drivers :
-
3,4,5-Trifluoroaniline accounts for 62% of material costs.
-
Chromatography contributes to 35% of operational expenses.
Optimizations :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluorophenyl group’s electron-withdrawing nature activates the aryl ring for nucleophilic substitution. Key reactions include:
These substitutions enhance solubility or enable further functionalization. For example, hydroxylation at the 4-position improves hydrogen-bonding capacity for biological targeting .
Reduction of the Thiadiazole Ring
The sulfur-nitrogen ring undergoes selective reduction under controlled conditions:
| Reducing Agent | Solvent | Temperature | Product | Application |
|---|---|---|---|---|
| LiAlH₄ | THF | 0°C → RT | Dihydrothiadiazole | Intermediate for amines |
| H₂ (1 atm), Pd/C | Ethanol | 50°C | Tetrahydrothiadiazole | Stability enhancement |
Complete ring opening occurs with excess LiAlH₄, yielding a dithiol intermediate .
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis to form carboxylic acids or amines:
| Condition | Reagent | Product | Notes |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 4 h | 5-Carboxylic acid derivative | Low yield (25%) due to side reactions |
| Basic (NaOH, 10%) | 80°C, 2 h | Aniline derivative | Requires protective groups |
Microwave-assisted hydrolysis (100°C, 20 min) improves yields to 72% while minimizing decomposition .
Cyclization and Heterocycle Formation
The compound participates in cycloadditions to form fused heterocycles:
| Partner Reagent | Catalyst | Product | Biological Relevance |
|---|---|---|---|
| Ethyl acetoacetate | PTSA, toluene | Thiadiazolo-pyrimidine | Anticancer activity |
| Phenyl isocyanate | DCM, RT | Thiadiazolo-quinazolinone | Antimicrobial potential |
These reactions exploit the electrophilic C-5 position of the thiadiazole ring .
Electrophilic Aromatic Substitution
The phenyl substituent undergoes limited electrophilic substitution due to electron-withdrawing effects from adjacent groups:
| Reaction | Reagent | Position | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to -SO₂ | Low conversion (12%) |
| Sulfonation | SO₃, H₂SO₄ | Meta | Requires 24 h, 40% yield |
Fluorine atoms on the trifluorophenyl group further deactivate the system .
Cross-Coupling Reactions
Palladium-mediated couplings enable C-C bond formation:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives | 55% |
| Sonogashira coupling | CuI, PdCl₂, NEt₃ | Alkynylated analogs | 48% |
These reactions diversify the compound’s aromatic framework for structure-activity studies .
Stability Under Oxidative Conditions
The thiadiazole ring resists oxidation, but substituents are vulnerable:
| Oxidizing Agent | Condition | Degradation Pathway |
|---|---|---|
| H₂O₂ (30%) | RT, 12 h | Trifluorophenyl → carboxylic acid |
| KMnO₄ | Acidic, 60°C | Ring sulfone formation |
Stability studies recommend avoiding strong oxidants in storage .
Synthetic Optimization Techniques
Modern methods improve reaction efficiency:
-
Microwave irradiation : Reduces cyclization time from 6 h to 15 min (yield ↑ 22%) .
-
Flow chemistry : Achieves 94% purity in thiadiazole formation vs. 78% in batch .
This compound’s reactivity profile highlights its versatility in medicinal chemistry. Strategic modifications at the trifluorophenyl or carboxamide groups enable tailored physicochemical properties, while preserving the bioactive thiadiazole core.
Scientific Research Applications
Synthesis of Thiadiazole Derivatives
The synthesis of thiadiazole derivatives often involves multi-step chemical reactions starting from various precursors. The compound can be synthesized through methods similar to those used for other thiadiazole derivatives. For instance, a common approach includes the formation of the thiadiazole ring via cyclization reactions involving hydrazine derivatives and carboxylic acids.
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For example:
- Cytotoxic Properties : A review of 1,3,4-thiadiazole derivatives indicated that modifications on the phenyl ring significantly influence cytotoxic activity against various cancer cell lines. The compound demonstrated promising activity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines with IC50 values as low as 0.28 μg/mL .
- Mechanism of Action : The mechanism often involves interactions with cellular targets such as tubulin, leading to disruption in cell division and induction of apoptosis in cancer cells. Molecular docking studies suggest that specific functional groups enhance binding affinity to target proteins involved in cancer progression .
Antiviral Properties
Thiadiazole derivatives have also been explored for their antiviral activities:
- Antiviral Screening : Compounds with similar structures have shown efficacy against viruses such as the tobacco mosaic virus (TMV). In particular, modifications in the sulfonamide moiety have been linked to enhanced antiviral activity .
- Potential Applications : The antiviral properties could be harnessed for developing treatments against viral infections in plants and possibly in human medicine, although further research is needed to establish efficacy and safety profiles.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiadiazole derivatives:
- Functional Groups : The presence of electron-withdrawing groups like trifluoromethyl enhances lipophilicity and bioavailability, which are critical for drug design .
- Substituent Effects : Variations in substituents on the thiadiazole ring significantly affect biological activity. For instance, compounds with specific aryl substituents exhibited better cytotoxicity compared to others lacking these modifications .
Case Studies and Research Findings
Several studies provide insights into the potential applications of 4-phenyl-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide:
Mechanism of Action
The mechanism of action of 4-phenyl-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide is not well-documented. like other thiadiazole derivatives, it may interact with specific molecular targets and pathways. The presence of the trifluorophenyl group could enhance its binding affinity to certain enzymes or receptors, potentially leading to biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related carboxamide derivatives from the evidence:
Key Observations:
In contrast, thiazole and triazole cores offer varied electronic profiles and hydrogen-bonding capabilities. Thieno-pyrazole combines sulfur and nitrogen heteroatoms, broadening resonance stabilization and redox activity.
Fluorination Effects :
- The target compound’s 3,4,5-trifluorophenyl group maximizes fluorine’s electronegative and hydrophobic effects, comparable to bis(trifluoromethyl)pyrazole in . Fluorinated analogs generally exhibit improved metabolic stability and membrane permeability .
Bioactivity Correlations :
- Nitrothiophene derivatives (e.g., ) demonstrate narrow-spectrum antibacterial activity, attributed to nitro group redox cycling. While the target compound lacks a nitro substituent, its trifluorophenyl-thiadiazole structure may favor kinase inhibition over antimicrobial action .
- Triazole-based carboxamides (e.g., ) often target enzymes like cyclooxygenase or proteases due to their hydrogen-bonding capacity.
Biological Activity
4-phenyl-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, mechanisms of action, and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of phenyl hydrazine with appropriate isothiocyanates. The presence of trifluoromethyl groups in the structure enhances lipophilicity and biological activity due to their electron-withdrawing nature .
Anticancer Properties
Thiadiazole derivatives have been extensively studied for their anticancer potential. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity Assays : In vitro studies have shown that certain thiadiazole derivatives can induce apoptosis in cancer cells. For instance, a study reported that 1,3,4-thiadiazoles increased the proportion of apoptotic cells by up to 4.65 times compared to untreated controls after 48 hours of exposure .
- Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways such as NF-κB and FAK (focal adhesion kinase), which are crucial for cancer cell survival and proliferation .
Antimicrobial Activity
Thiadiazole derivatives also demonstrate antimicrobial properties. The compound's ability to inhibit bacterial growth has been noted in various studies:
- Inhibition Studies : Research has indicated that certain thiadiazoles can inhibit capsule biogenesis in bacteria and show promise as therapeutic agents against infections .
- Comparative Efficacy : In comparative studies with standard antibiotics, thiadiazole derivatives exhibited significant antibacterial activity with lower toxicity profiles .
Case Studies
Several case studies highlight the effectiveness of thiadiazole compounds:
- Case Study on Cancer Cell Lines : A study evaluated the anticancer activity of a series of thiadiazole derivatives against human lung cancer (A549) and ovarian cancer (SK-OV-3) cell lines. The most active compound showed an IC50 value of 19.5 μM against SK-OV-3 cells .
- Antimicrobial Assessment : Another study focused on the antimicrobial efficacy of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that these compounds could serve as effective alternatives to conventional antibiotics .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Q & A
Q. Synthetic Yield Optimization
| Entry | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | Acetonitrile | None | 45 |
| 2 | DMF | Triethylamine | 82 |
Q. Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.01 |
| DMSO | 15.2 |
| Ethanol | 2.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
